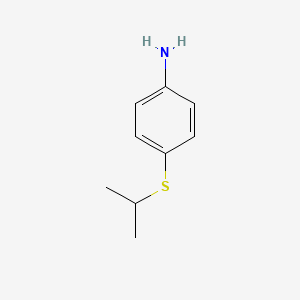
9-Butylidene-9H-fluorene
Übersicht
Beschreibung
9-Butylidene-9H-fluorene, also known as 9-butyl-9H-fluorene, is a chemical compound with the molecular formula C17H18 . It has a molecular weight of 222.3248 .
Synthesis Analysis
The synthesis of fluorene derivatives has been studied extensively. Another study demonstrated that a boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .Molecular Structure Analysis
The molecular structure of 9-Butylidene-9H-fluorene can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 9-Butylidene-9H-fluorene have been explored in several studies. For example, a boron trifluoride catalysed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides affords a number of highly functionalized, conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yield .Physical And Chemical Properties Analysis
9-Butylidene-9H-fluorene has a molecular weight of 222.3248 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Application in Polymer Solar Cells
Research has demonstrated the use of 9-alkylidene-9H-fluorene in the development of high-efficiency polymer solar cells. A study by Du et al. (2011) synthesized a novel donor–acceptor copolymer containing 9-alkylidene-9H-fluorene, resulting in a power conversion efficiency of 6.2% in polymer solar cells (Du et al., 2011). Similarly, Liu et al. (2014) explored the use of 9-arylidene-9H-fluorene in donor-acceptor alternating polymers, which showed a power conversion efficiency of up to 6.52% in polymer solar cells, highlighting the significance of the position of alkoxy substituents on the 9-arylidene-9H-fluorene unit (Liu et al., 2014).
Photoisomerization Studies
Barr et al. (2005) investigated the photoisomerization of 9-(2,2,2-triphenylethylidene)fluorene derivatives. Their research focused on understanding the photophysical properties of these compounds, which are of potential interest in molecular devices (Barr et al., 2005).
Synthesis of Fluorene Derivatives
Several studies have focused on the synthesis of various fluorene derivatives. Xu et al. (2015) developed a method for synthesizing 9H-fluorene derivatives via a Pd(0)-catalyzed cross-coupling reaction (Xu et al., 2015). Wang et al. (2005) synthesized 9-(cycloheptatrienylidene)fluorene derivatives, demonstrating their application as acid-sensing fluorophores in acidic environments (Wang et al., 2005).
Opto-Electronic Material Research
Research into the opto-electronic properties of fluorene derivatives has been significant. Cho et al. (2007) described a synthetic route to defect-free polyfluorenes, highlighting their application in light-emitting devices with minimal green emission attributable to fluorenone formation (Cho et al., 2007). Dikundwar et al. (2011) synthesized new organic semiconducting materials with a benzothiazole-fluorene backbone and investigated their photophysical properties, revealing their potential in opto-electronic devices (Dikundwar et al., 2011).
Fluorene in Sensing Applications
The use of fluorene compounds in sensing applications has been explored in several studies. Han et al. (2020) synthesized compounds used as fluorescent sensors for detecting various substances, demonstrating the versatility of fluorene derivatives in sensing technologies (Han et al., 2020). Wang et al. (2005) developed a 9-(cycloheptatrienylidene)-fluorene derivative that acted as a ratiometric pH sensor and computing switch with NOR logic gate capabilities (Wang et al., 2005).
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for 9-Butylidene-9H-fluorene was not found, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, avoiding dust formation, and keeping the container tightly closed in a dry, cool, and well-ventilated place .
Zukünftige Richtungen
Fluorene-based compounds, including 9-Butylidene-9H-fluorene, have been widely investigated because of their wide range of applications as organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, as well as their applications in solar cells, fuel cells, and materials science . Future research may continue to explore these applications and develop new synthesis methods for these compounds.
Eigenschaften
IUPAC Name |
9-butylidenefluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-2-3-8-13-14-9-4-6-11-16(14)17-12-7-5-10-15(13)17/h4-12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFOAHNIFBJWDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=CC=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Butylidene-9H-fluorene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



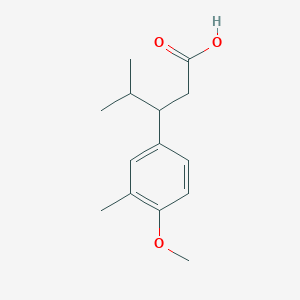
![3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3121867.png)
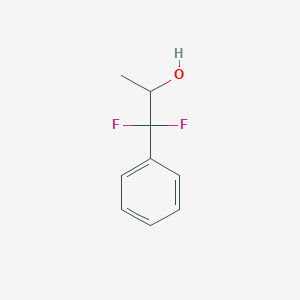

![8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3121880.png)
![4-[(4-Hydroxyphenyl)formohydrazido]-4-oxobut-2-enoic acid](/img/structure/B3121885.png)
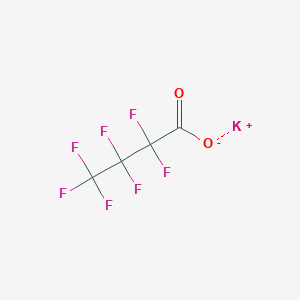
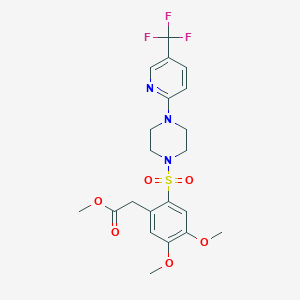



![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)

